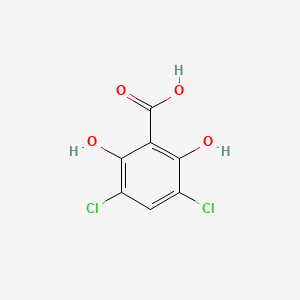

Taxifoline 7-glucoside

Vue d'ensemble

Description

Applications De Recherche Scientifique

Taxifolin 7-O-glucoside has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.

Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.

Medicine: Studied for its potential antioxidant, anti-inflammatory, and anticancer properties.

Mécanisme D'action

- Taxifolin 7-glucoside is a flavonoid metabolite found in Scutellaria baicalensis during seed germination . While specific targets have not been extensively studied for this compound, it likely interacts with cellular proteins and enzymes involved in various pathways.

- Taxifolin 7-glucoside exhibits antioxidant properties and may protect against UV damage and pathogens .

- In the context of chronic steatohepatitis induced by a high-fat diet (HFD) and acute ethanol binge, taxifolin downregulates the expression of SREBP1 (sterol regulatory element-binding protein 1), which is involved in lipid metabolism .

Target of Action

Mode of Action

Result of Action

Its multifaceted effects make it an intriguing subject for future investigations . 🌿🔬

Analyse Biochimique

Biochemical Properties

Taxifolin 7-glucoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and biomolecules. For instance, taxifolin 7-glucoside has been shown to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . Additionally, it interacts with proteins like superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative stress . These interactions highlight the compound’s potential in mitigating oxidative damage and inflammation.

Cellular Effects

Taxifolin 7-glucoside exerts various effects on different cell types and cellular processes. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, particularly in colorectal cancer cell lines . This compound influences cell signaling pathways, such as the Wnt/β-catenin pathway, leading to the downregulation of genes involved in cell proliferation and survival . Furthermore, taxifolin 7-glucoside modulates gene expression by upregulating antioxidant response elements and downregulating pro-inflammatory cytokines . These effects contribute to its potential as an anticancer and anti-inflammatory agent.

Molecular Mechanism

At the molecular level, taxifolin 7-glucoside exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes like lipoxygenase and cyclooxygenase, reducing the production of pro-inflammatory mediators . Additionally, taxifolin 7-glucoside activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase and catalase . This activation helps in mitigating oxidative stress and protecting cells from damage. The compound also modulates the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of taxifolin 7-glucoside have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antioxidant and anti-inflammatory properties . Prolonged exposure to taxifolin 7-glucoside can lead to its degradation, resulting in the formation of metabolites with varying biological activities . Long-term studies have shown that taxifolin 7-glucoside can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and the reduction of oxidative stress .

Dosage Effects in Animal Models

The effects of taxifolin 7-glucoside vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without causing toxicity . At higher doses, taxifolin 7-glucoside can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic outcomes . These findings highlight the importance of optimizing dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

Taxifolin 7-glucoside is involved in various metabolic pathways, including its conversion to taxifolin and other metabolites . The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism . Additionally, taxifolin 7-glucoside affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions influence metabolite levels and contribute to the compound’s overall biological activity.

Transport and Distribution

Taxifolin 7-glucoside is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as glucose transporter 4 (GLUT4), facilitating its uptake into cells . Once inside the cells, taxifolin 7-glucoside can bind to proteins and accumulate in specific cellular compartments . This localization is crucial for its biological activity, as it allows the compound to interact with target enzymes and proteins effectively.

Subcellular Localization

The subcellular localization of taxifolin 7-glucoside plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation . Additionally, taxifolin 7-glucoside can be targeted to specific organelles, such as mitochondria, through post-translational modifications . This targeting enhances its ability to modulate mitochondrial function and protect cells from oxidative damage.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Taxifoline 7-O-glucoside implique généralement la glycosylation de la taxifoline. Une méthode courante consiste à utiliser des donneurs de glycosyle tels que le bromure de glycosyle en présence d'un catalyseur comme le carbonate d'argent. La réaction est réalisée sous atmosphère inerte pour éviter l'oxydation et à basse température pour assurer la stabilité du produit .

Méthodes de production industrielle

La production industrielle du Taxifoline 7-O-glucoside implique souvent l'extraction à partir de sources naturelles telles que les graines de Scutellaria baicalensis. Le processus d'extraction comprend l'extraction par solvant suivie d'une purification à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le Taxifoline 7-O-glucoside subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide de réactifs comme le peroxyde d'hydrogène.

Réduction: Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide de réactifs comme le borohydrure de sodium.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène, oxygène et autres agents oxydants.

Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution: Halogènes, agents alkylants et autres électrophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du Taxifoline 7-O-glucoside, qui peuvent avoir différentes activités biologiques et propriétés .

Applications de la recherche scientifique

Le Taxifoline 7-O-glucoside a une large gamme d'applications de recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse de dérivés de flavonoïdes.

Biologie: Investigué pour son rôle dans les mécanismes de défense des plantes et ses effets sur les processus cellulaires.

Médecine: Etudié pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses potentielles.

Mécanisme d'action

Le mécanisme d'action du Taxifoline 7-O-glucoside implique son interaction avec diverses cibles moléculaires et voies:

Activité antioxydante: Il piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène ou des électrons.

Activité anti-inflammatoire: Il inhibe la production de cytokines pro-inflammatoires et d'enzymes comme la cyclooxygénase et la lipooxygénase.

Activité anticancéreuse: Il induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant les voies de prolifération cellulaire.

Comparaison Avec Des Composés Similaires

Le Taxifoline 7-O-glucoside est unique par rapport aux autres composés similaires en raison de sa glycosylation spécifique en position 7-O. Les composés similaires incluent:

Quercetine: Un autre flavonoïde avec des propriétés antioxydantes et anti-inflammatoires similaires mais qui n'a pas la glycosylation spécifique.

Kaempférol: Un flavonoïde avec des activités biologiques similaires mais des caractéristiques structurales différentes.

Le Taxifoline 7-O-glucoside se démarque par sa glycosylation unique, qui peut influencer sa solubilité, sa stabilité et son activité biologique, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

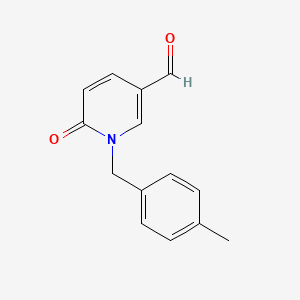

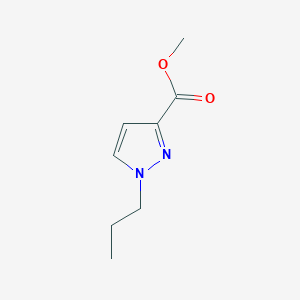

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAHHJOBSKZTFE-JUIPTLLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162220 | |

| Record name | Taxifolin 7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-40-1 | |

| Record name | Taxifolin 7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin 7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAXIFOLIN 7-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743G7JDN9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: In what plant sources can Taxifolin 7-glucoside be found?

A1: Taxifolin 7-glucoside has been identified in various plant sources, particularly in onions (Allium cepa L. var. Tropea) [, ] and black rice (Oryza sativa L.) []. In onions, it is found alongside other flavonoids like quercetin and its derivatives.

Q2: What is the chemical structure of Taxifolin 7-glucoside?

A2: While the provided abstracts do not detail the spectroscopic data for Taxifolin 7-glucoside, they confirm its structure as a glycoside of taxifolin. This means it consists of the flavanonol taxifolin with a glucose molecule attached at the 7th position.

Q3: What analytical techniques are commonly used to identify and quantify Taxifolin 7-glucoside in plant materials?

A3: Researchers employ techniques like High-Performance Liquid Chromatography (HPLC) [, ], often coupled with mass spectrometry (LC-MS) [], to identify and quantify Taxifolin 7-glucoside. These methods allow for the separation and detection of this specific compound within complex plant extracts.

Q4: Does Taxifolin 7-glucoside exhibit any potential for skincare applications?

A4: Research suggests that Taxifolin 7-glucoside, found in black rice extract, might offer protection against UV-induced skin damage []. While the specific mechanism of action of Taxifolin 7-glucoside was not isolated in this study, its presence in the extract correlated with reduced UV-induced reactive oxygen species production in skin cells, suggesting potential antioxidant benefits.

Q5: Are there any studies investigating the anti-inflammatory properties of Taxifolin 7-glucoside?

A5: While the provided research doesn't directly investigate the anti-inflammatory properties of Taxifolin 7-glucoside in isolation, one study suggests that extracts of Smilax china containing Taxifolin 7-glucoside show anti-pelvic inflammatory effects in rats []. This finding indicates a potential area for further research into the specific contributions of Taxifolin 7-glucoside to these observed effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)

![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)

![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)